AZD-6280
Description
Historical Context and Discovery of AZD-6280
This compound was developed by AstraZeneca Pharmaceuticals as part of a broader effort to identify novel anxiolytic compounds with improved profiles compared to traditional benzodiazepines mims.commims.com. It belongs to the cinnoline (B1195905) chemical series, which was identified as a promising scaffold for developing subtype-selective GABAA receptor modulators mims.com. The compound, chemically known as 4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide, was selected for clinical development alongside AZD7325 mims.com. Its initial purpose was to treat anxiety disorders, aiming to achieve anxiolytic effects without the pronounced sedative and cognitive side effects often associated with less selective modulators blogspot.comnih.gov.
Evolution of Research on GABAA Receptor Modulators and this compound
The evolution of research into GABAA receptor modulators has been driven by the desire to develop compounds that can selectively target specific GABAA receptor subtypes, thereby minimizing undesirable side effects figshare.comnih.gov. Traditional benzodiazepines, while effective anxiolytics, often produce sedation, dizziness, and motor incoordination due to their non-selective action across multiple GABAA receptor α-subunits figshare.comnih.gov. Preclinical studies with animal models suggested that GABAA receptor α1-subunits are associated with sedation, while α2/α3 receptors are linked to anxiolytic properties, and α5-subunits are related to memory and cognition figshare.com. This understanding paved the way for the development of subtype-selective positive allosteric modulators (PAMs) figshare.comnih.gov.
This compound was characterized as a selective GABAA(α2/3) receptor modulator, although it exhibits high in vitro affinity for the α1-subunit uni.lufishersci.ca. Specifically, this compound demonstrated a high affinity for the α1-subunit (Ki of 0.5 nM) and lower affinities for the α2- and α3-subunits (Ki of 21 nM and 31 nM, respectively) mims.comnih.gov. It also showed low affinity for α5-subunit-containing GABAA receptors (Ki of 1680 nM) mims.com. This profile suggested a potential for anxiolytic effects with reduced sedation and cognitive impairment nih.gov.
Table 1: In Vitro Affinity (K~i~) of this compound for GABAA Receptor α-Subunits
| GABAA Receptor α-Subunit | K |
| α1 | 0.5 |
| α2 | 21 |
| α3 | 31 |
| α5 | 1680 |
Human pharmacology studies using positron emission tomography (PET) with the radioligand [11C]flumazenil were conducted to assess GABAA receptor occupancy by this compound in the human brain mims.comguidetopharmacology.org. These studies revealed that this compound could achieve high GABAA receptor occupancy without causing overt sedation or cognitive impairment, distinguishing its pharmacodynamic profile from non-selective modulators like lorazepam nih.gov. Furthermore, this compound produced a distinct electroencephalography (EEG) signature compared to lorazepam nih.gov. Research also explored the effects of this compound on serum prolactin levels in healthy male volunteers, with findings suggesting that the α2 receptor subtypes are involved in the GABAergic modulation of prolactin secretion, though roles for α1 and α5 receptor subtypes could not be excluded blogspot.com.
Current Research Landscape of this compound
Despite promising early-phase clinical results, the clinical development of this compound was ultimately halted due to a rationalization of the company's portfolio. However, this compound continues to be a valuable tool compound in academic research for exploring the intricacies of GABAA receptor pharmacology and the potential for subtype-selective modulation uni.lufishersci.ca. Studies have investigated its absorption, metabolism, and excretion using radiolabeled forms, revealing extensive biotransformation with 28 metabolites detected in rats blogspot.com. The major route of elimination for this compound and its metabolites was through feces blogspot.com. The ongoing academic interest in this compound underscores its utility in advancing the understanding of GABAA receptor function and guiding future drug discovery efforts for central nervous system disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCZRPXYVDQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915944 | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942436-93-3 | |
| Record name | AZD-6280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-6280 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-6280 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Azd 6280 at the Molecular and Cellular Level
Detailed Mechanism of Action: GABAA Receptor Subtype Selectivity
AZD-6280 functions by enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at specific GABAA receptor subtypes. medkoo.com This selectivity is hypothesized to allow for a more targeted therapeutic effect, particularly in the context of anxiety disorders. drugbank.comselleckchem.com
Affinity and Efficacy at α2,3 Subtypes of GABAA Receptors
This compound demonstrates notable selectivity for GABAA receptors that contain the α2 and α3 subunits. medkoo.com It acts as a partial agonist at the benzodiazepine (B76468) binding site on these receptor subtypes. nih.gov In vitro studies have shown that this compound has a higher efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes. nih.govresearchgate.net Specifically, its efficacy as a partial modulator at α2β3γ2 or α3β3γ2 subunits is reported to be approximately 32–34% of the maximal response produced by diazepam. nih.gov This preferential modulation is a key aspect of its pharmacological profile, aiming to harness the anxiolytic-like properties associated with the α2 and α3 subunits. nih.gov
Table 1: In Vitro Efficacy of this compound at GABAA Receptor Subtypes This table is interactive. You can sort and filter the data.
| Receptor Subtype | Efficacy (as % of Diazepam's maximal response) | Associated Primary Effect |
|---|---|---|
| α2β3γ2 | 32-34% nih.gov | Anxiolysis nih.gov |
| α3β3γ2 | 32-34% nih.gov | Anxiolysis nih.gov |
| α1 Subtypes | Lower Efficacy nih.govresearchgate.net | Sedation medkoo.comnih.gov |
Distinction from Non-Selective Benzodiazepine Receptor Modulators
The primary distinction between this compound and non-selective benzodiazepine receptor modulators, such as lorazepam or alprazolam, lies in its subtype selectivity. nih.govnih.gov Classical benzodiazepines typically act as full agonists with high affinity for multiple GABAA receptor isoforms, including those containing α1, α2, α3, and α5 subunits. researchgate.netfrontiersin.orgresearchgate.net The modulation of the α1 subunit is strongly associated with sedative effects, while activity at the α5 subunit is linked to cognitive and memory impairment. medkoo.comnih.govresearchgate.net
By preferentially targeting the α2 and α3 subunits while having significantly reduced activity at α1 and α5 subtypes, this compound was designed to achieve anxiolytic effects with a more favorable side effect profile, minimizing sedation, motor impairment, and cognitive disruption. medkoo.comnih.gov Studies comparing this compound to lorazepam have demonstrated that while both compounds can elicit pharmacodynamic responses, their profiles are distinct, reflecting the selective action of this compound. nih.govresearchgate.net
Binding Site Analysis and Receptor Occupancy Studies
This compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABAA receptor. nih.govresearchgate.net To confirm target engagement and understand the relationship between its concentration in the body and its effect in the brain, Positron Emission Tomography (PET) studies have been conducted in humans. nih.govresearchgate.net
These studies utilized the radioligand [11C]flumazenil, which also binds to the benzodiazepine site, to measure the degree of receptor occupancy by this compound. medkoo.comnih.gov The results showed high brain penetration and dose-dependent, saturable binding to GABAA receptors. medkoo.comnih.gov Notably, high levels of receptor occupancy could be achieved without inducing significant sedation. nih.govnih.govresearchgate.net The plasma concentration required to achieve 50% receptor occupancy (Ki,plasma) was estimated to be 440 nmol/l. nih.govnih.govresearchgate.net At clinically relevant single oral doses, this compound achieved approximately 50–90% receptor occupancy. medkoo.com
Table 2: Receptor Occupancy Data for this compound from Human PET Studies This table is interactive. You can sort and filter the data.
| Parameter | Value | Study Method |
|---|---|---|
| Target Site | GABAA Benzodiazepine Site (α/γ interface) nih.gov | Inferred from modulator class |
| Receptor Occupancy | ~50-90% medkoo.com | PET with [11C]flumazenil |
Impact on GABA-induced Chloride Current
GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). nih.govnih.gov Upon activation by the neurotransmitter GABA, the channel opens, typically leading to an influx of Cl⁻ into the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect. researchgate.net
As a positive allosteric modulator, this compound does not open the chloride channel by itself. Instead, it binds to the receptor and enhances the effect of GABA that is already present. This potentiation leads to a greater GABA-induced chloride current, thereby increasing the inhibitory signaling in the brain. medkoo.com By selectively modulating α2/α3-containing receptors, this compound enhances the inhibitory tone in neural circuits associated with emotional regulation, such as those in the amygdala and prefrontal cortex. medkoo.com
Signaling Pathway Modulation by this compound
The primary action of this compound is to enhance GABAergic inhibition. This initial event at the cell membrane can trigger further downstream effects on intracellular signaling pathways.
Downstream Effects of GABAA Receptor Activation
Activation of GABAA receptors and the subsequent change in intracellular chloride concentration can influence other signaling cascades. nih.gov For example, in certain developmental stages or cell types, GABAA receptor activation can lead to chloride efflux, causing a depolarization that is sufficient to open voltage-gated calcium channels. nih.gov The resulting influx of calcium (Ca²⁺) can then activate various downstream pathways, including those involving protein kinase C (PKC), which can phosphorylate proteins such as GAP-43 and MARCKS. nih.gov
Furthermore, GABAergic modulation can have broader effects on other neurotransmitter systems. Studies investigating the effects of this compound and other GABAA modulators on plasma prolactin levels suggest an interaction with the dopaminergic system. researchgate.net Administration of this compound was found to significantly increase prolactin levels compared to placebo, indicating that the α2 and/or α3 receptor subtypes are involved in the GABAergic modulation of dopamine-regulated prolactin secretion. researchgate.net
Neurophysiological Signatures (e.g., Electroencephalography)
Electroencephalography (EEG) studies have revealed that this compound possesses a unique neurophysiological signature that distinguishes it from non-selective benzodiazepines like lorazepam. In a study involving healthy male volunteers, this compound produced a distinct EEG profile, suggesting a different mechanism of action on cortical neuronal circuits nih.gov. While detailed preclinical spectral analysis data for this compound is not extensively published, the observed differentiation from lorazepam is significant.
Benzodiazepines typically induce characteristic changes in the EEG power spectrum, most notably a pronounced increase in beta frequency band (13-30 Hz) power, which is often associated with their sedative effects. The distinct signature of this compound implies a more nuanced modulation of GABAergic neurotransmission. It is hypothesized that the selective potentiation of α2 and α3 subunits, which are less involved in sedation, results in a different pattern of cortical network synchronization compared to α1-acting compounds. This could manifest as more subtle changes in beta or theta (4-8 Hz) frequency bands without the pronounced sedative-hypnotic EEG profile of classical benzodiazepines. The unique EEG signature of this compound aligns with its pharmacological goal of achieving anxiolysis without sedation.
Pharmacological Characterization in Preclinical Models
In Vitro Assays for Target Engagement and Efficacy
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays, confirming its high affinity and functional selectivity for the α2 and α3 subunits of the GABAA receptor. As a positive allosteric modulator, this compound enhances the effect of GABA at these specific receptor subtypes.
Human positron emission tomography (PET) studies using the radioligand [11C]flumazenil have demonstrated that this compound exhibits high brain penetration and achieves dose-dependent occupancy of GABAA receptors. These studies are crucial for confirming target engagement in a clinical setting. The data indicates that significant receptor occupancy can be achieved at tolerated doses nih.gov.
The functional efficacy of this compound has been quantified relative to diazepam, a non-selective GABAA receptor agonist. In assays using α2β3γ2 or α3β3γ2 subunit-containing receptors, this compound produces 32–34% of the maximal response observed with diazepam nih.gov. This partial agonism is a key feature, contributing to its favorable preclinical profile of anxiolysis without the more pronounced side effects associated with full agonists.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype(s) | Assay Type |
|---|---|---|---|
| pKi | 7.7 | GABAA α2/3 | Radioligand Binding Assay |
| Efficacy | 32-34% of Diazepam | GABAA α2β3γ2 / α3β3γ2 | Functional Assay |
| Ki,plasma | 440 nmol/l | GABAA | Human PET Study |
In Vivo Models for Anxiolytic-like Effects Without Sedation
Preclinical studies in various animal models have consistently demonstrated the anxiolytic-like effects of this compound, importantly, without the sedative, ataxic, or amnesic side effects commonly associated with classical benzodiazepines. This desirable profile is attributed to its selectivity for the α2 and α3 GABAA receptor subunits, while having significantly reduced activity at the α1 and α5 subunits, which are linked to sedation and cognitive impairment, respectively.
Standard behavioral paradigms used to assess anxiolytic activity in rodents include the elevated plus maze (EPM) and the marble burying test. In the EPM, an anxiolytic compound is expected to increase the time spent in and the number of entries into the open, more aversive arms of the maze, without significantly altering the total number of arm entries, which would indicate a lack of sedative effects. In the marble burying test, a reduction in the number of marbles buried is indicative of an anxiolytic effect. While specific quantitative data for this compound in these models is not publicly available, its documented non-sedating anxiolytic profile suggests favorable outcomes in such assays.
Table 2: Expected Outcomes for this compound in Preclinical Models of Anxiety
| Preclinical Model | Key Parameters | Expected Effect of this compound | Interpretation |
|---|---|---|---|
| Elevated Plus Maze (EPM) | % Time in Open Arms | Increase | Anxiolytic-like effect |
| % Entries into Open Arms | Increase | Anxiolytic-like effect | |
| Total Arm Entries | No significant change | Lack of sedative/motor effects | |
| Marble Burying Test | Number of Marbles Buried | Decrease | Anxiolytic-like/anti-compulsive effect |
Compound Names Mentioned
Pharmacokinetic and Pharmacodynamic Investigations of Azd 6280
Pharmacokinetic Profile in Healthy Volunteers
While clinical studies have been conducted to assess the pharmacokinetics of AZD-6280 in healthy volunteers, detailed data regarding its absorption, distribution, metabolism, and elimination in humans are not extensively available in the public domain. Phase I studies, such as the multiple ascending dose study (D0850C00002), were designed to evaluate these parameters, but specific quantitative results have not been published. astrazenecaclinicaltrials.com Another study aimed to investigate the effects of repeated doses of this compound on the blood levels of midazolam and caffeine, which can provide insights into its potential for drug-drug interactions via metabolic pathways. astrazenecaclinicaltrials.com
Absorption Characteristics
Specific details on the absorption characteristics of this compound in healthy human volunteers are not publicly available. However, a study conducted in rats indicated that the compound was well-absorbed after oral administration. In this animal model, the time to reach maximum plasma concentration (Tmax) was approximately 1 hour. It is important to note that pharmacokinetic parameters can differ significantly between species, and these findings in rats may not be directly translatable to humans.
Distribution Studies
Information regarding the distribution of this compound in human subjects has not been detailed in available research.
Metabolic Pathways and metabolite Profiling
The metabolic pathways of this compound in humans have not been fully elucidated in published literature. Preclinical studies in rats have shown that this compound undergoes extensive biotransformation, with a total of 28 metabolites detected in urine, bile, and feces. The metabolite profiles were similar following both oral and intravenous administration in this animal model.
Elimination Routes and Half-life
Data on the elimination routes and half-life of this compound in healthy human volunteers are not available. In rat studies, the primary route of elimination for this compound and its metabolites was through feces. The mean apparent terminal half-life in rats was approximately 4.2 hours. As with other pharmacokinetic parameters, these findings in an animal model may not be predictive of the compound's behavior in humans.
Pharmacodynamic Assessments in Human Studies
The pharmacodynamic effects of this compound have been investigated in human studies, with a particular focus on its impact on the central nervous system.
Central Nervous System Effects (e.g., Cognition, Neurophysiologic Function, Psychomotor Performance)
A study in sixteen healthy male volunteers compared the central nervous system effects of single oral doses of this compound with lorazepam. nih.gov The study utilized validated test batteries, Neurocart and CogState, to assess cognition, neurophysiologic function, and psychomotor performance. nih.gov
The results indicated that this compound induced dose-dependent effects that were smaller than those of lorazepam on several parameters. nih.gov For instance, the impact on saccadic peak velocity (SPV), a measure of rapid eye movement, was significant but less pronounced than with lorazepam. nih.gov Similarly, effects on adaptive tracking, body sway, and smooth pursuit were observed but were considerably smaller than those produced by lorazepam. nih.gov In a cognitive task, the one-card learning test, this compound also showed a smaller impact compared to lorazepam. nih.gov
Furthermore, this compound was found to have a distinct electroencephalography (EEG) signature when compared to lorazepam. nih.gov The observed pharmacodynamic profile of this compound is consistent with its pharmacological specificity as a partial γ-aminobutyric acid A (GABAA) receptor modulator with higher efficacy at the α2,3 subtypes. nih.gov
| Parameter | This compound (10 mg) | This compound (40 mg) | Lorazepam (2 mg) |
|---|---|---|---|
| Saccadic Peak Velocity (deg/s) | -22.6 | -50.0 | -62.9 |
| Adaptive Tracking | Smaller than Lorazepam | Smaller than Lorazepam | Significant Effect |
| Body Sway | Smaller than Lorazepam | Smaller than Lorazepam | Significant Effect |
| Smooth Pursuit | Smaller than Lorazepam | Smaller than Lorazepam | Significant Effect |
| One-Card Learning Test | Smaller than Lorazepam | Smaller than Lorazepam | Significant Effect |
Quantitative Pharmacodynamic Biomarkers
The pharmacodynamic profile of this compound has been characterized using a range of quantitative biomarkers to assess its effects on the central nervous system (CNS). Key biomarkers include saccadic peak velocity (SPV) and electroencephalography (EEG), which provide objective measures of the compound's physiological impact.
In a study involving healthy male volunteers, this compound demonstrated dose-dependent effects on SPV, a sensitive measure of CNS depression. Compared to the non-selective benzodiazepine (B76468) lorazepam, this compound induced smaller reductions in SPV. nih.gov The effects on other neurophysiological and cognitive parameters, such as adaptive tracking, body sway, and smooth pursuit, were also significant but notably smaller than those produced by lorazepam. nih.gov This suggests a more favorable side effect profile for this compound. nih.gov
Furthermore, this compound was found to cause a distinct EEG signature that differed from that of lorazepam, indicating a unique neurophysiological profile. nih.gov The responses in SPV are considered indicative of potential concentration-related anxiolytic effects. nih.gov The collective pharmacodynamic profile aligns with the compound's specific and selective action at the α2,3 subtypes of the γ-aminobutyric acid A (GABA-A) receptor. nih.gov
Table 1: Effect of this compound and Lorazepam on Saccadic Peak Velocity (SPV)
| Treatment | Mean Change in SPV (deg/s) |
|---|---|
| This compound (10 mg) | -22.6 |
| This compound (40 mg) | -50.0 |
| Lorazepam (2 mg) | -62.9 |
Data sourced from a study in healthy male volunteers. nih.gov
Receptor Occupancy via Positron Emission Tomography (PET)
Positron Emission Tomography (PET) has been employed to directly visualize and quantify the engagement of this compound with its target, the GABA-A receptors in the human brain. These studies utilized the radioligand [¹¹C]flumazenil, which binds to the benzodiazepine site of GABA-A receptors, allowing for the measurement of receptor occupancy by a competing drug like this compound.
The PET imaging studies demonstrated that orally administered this compound effectively crosses the blood-brain barrier and binds to GABA-A receptors in a dose-dependent and saturable manner. The binding of [¹¹C]flumazenil was observably reduced after the administration of this compound. A key finding from these investigations is that maximum receptor occupancy could be achieved at doses that did not induce sedation or cognitive impairment, highlighting the compound's selective pharmacodynamic profile.
Relationship between Plasma Concentration and Receptor Occupancy
A clear and predictable relationship between the plasma concentration of this compound and the degree of GABA-A receptor occupancy in the brain has been established. This relationship is mathematically described by a hyperbolic function.
A crucial parameter derived from this relationship is the Ki,plasma, which represents the plasma concentration of the drug required to achieve 50% occupancy of the target receptors. For this compound, the estimated Ki,plasma is 440 nmol/L. This quantitative measure is fundamental for understanding the compound's potency in vivo and for correlating its concentration in the blood with its engagement with receptors in the CNS.
Table 2: this compound Receptor Occupancy Parameter
| Parameter | Value | Description |
|---|---|---|
| Ki,plasma | 440 nmol/L | The plasma concentration required to achieve 50% occupancy of GABA-A receptors. |
Effects on Plasma Prolactin Levels
The influence of this compound on neuroendocrine function has been investigated by measuring its effects on plasma prolactin levels. Prolactin secretion is known to be regulated, in part, by GABAergic pathways. Studies in healthy male volunteers were conducted to compare the effects of the α2/α3 subunit-selective this compound with the non-selective benzodiazepine lorazepam.
The results showed that administration of this compound led to a statistically significant increase in plasma prolactin levels compared to placebo. nih.gov This finding suggests that the α2 and/or α3 subtypes of the GABA-A receptor are involved in the GABAergic modulation of prolactin secretion. nih.govresearchgate.net
Translational Research and Clinical Development of Azd 6280
Early Phase Clinical Trials (Phase I)
Early phase clinical trials for AZD-6280 were designed to assess its fundamental properties in human subjects, including its behavior within the body and its effects on the central nervous system.
One Phase I study investigating this compound was a single-center, randomized, double-blind, placebo-controlled trial. This study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound when administered in multiple ascending oral doses to healthy male and non-childbearing potential female subjects astrazenecaclinicaltrials.com. Another study involved sixteen healthy male volunteers in a double-blind, randomized, 4-way crossover design. This particular study compared the pharmacodynamic effects of single oral doses of this compound (10 mg and 40 mg) with those of 2 mg of lorazepam, an active comparator researchgate.netresearchgate.net.
In early phase trials, the pharmacokinetic (PK) and pharmacodynamic (PD) effects of this compound were evaluated following both single and repeated ascending doses astrazenecaclinicaltrials.com. Pharmacodynamic effects on the central nervous system were a key focus, with comparisons made against lorazepam researchgate.netresearchgate.net. Pharmacological selectivity was assessed by analyzing regression lines for the change from baseline of saccadic peak velocity (ΔSPV) relative effect, in relation to changes in various pharmacodynamic endpoints (ΔPD). SPV was specifically chosen due to its known sensitivity to the anxiolytic effects of benzodiazepines researchgate.net. Furthermore, administration of this compound led to a significant increase in prolactin levels compared to placebo, suggesting the involvement of α2 and/or α3 receptor subtypes in the GABAergic modulation of prolactin secretion researchgate.net. Gamma-aminobutyric acid A receptor (GABAAR) occupancy in the human brain was investigated using [11C]flumazenil positron emission tomography (PET) imaging researchgate.net.
To assess the drug's effects on central nervous system (CNS) function and cognitive performance, two validated CNS test batteries, Neurocart and CogState, were utilized researchgate.netresearchgate.net. These batteries were employed to measure drug effects across several domains, including cognition, neurophysiologic function, psychomotor abilities, and subjective feelings researchgate.netresearchgate.net. CogState, a computerized assessment tool, specifically evaluates psychomotor function, executive function, mental flexibility, processing speed, attention, learning, memory, and working memory researchgate.net. Other neurocognitive testing procedures, such as CNS Vital Signs, are also used to objectively assess a broad spectrum of brain function performance cnsvs.com.
Target Therapeutic Areas and Rationale
This compound was developed with a specific focus on its potential to address conditions related to anxiety and other neurological or psychiatric disorders, leveraging its selective mechanism of action.
This compound is characterized as a selective GABA-A receptor modulator, specifically targeting the α2 and α3 subtypes, and has been explored for the treatment of generalized anxiety disorder (GAD) fishersci.com. The rationale for its development stems from the limitations of non-selective GABA-A receptor positive modulators, such as sedation, dependence, and abuse liability, which restrict their use in anxiety treatment researchgate.net. This compound, as a subtype-selective GABA-Aα2,3 receptor positive modulator, was designed to offer anxiolytic effects with a more favorable side effect profile and limited sedative effects compared to non-selective agents like lorazepam researchgate.net. Early trials involving this compound have included studies investigating the basic science of anxiety drugbank.com.
Beyond generalized anxiety disorder, this compound was under development for the treatment of a broader range of neurological and psychiatric conditions researchgate.netcolab.ws. The findings from early research encourage and support the continued development of optimized, fully selective compounds for drug development in these therapeutic areas researchgate.net. Research indicates that functional overlaps exist between various neurological and psychiatric disorders, suggesting that compounds with specific mechanisms of action, like this compound, could have broader applicability across these conditions nih.gov. Neurological conditions encompass any disorder affecting the brain, spinal cord, and/or nerves, influencing an individual's thoughts, feelings, and interactions with their environment neural.org.uk.
Development Status and Research Outcomes
This compound was identified as a novel GABA-A receptor modulator exhibiting higher in vitro efficacy at the α2,3 subtypes compared to the α1 and α5 subtypes americanelements.comuni-freiburg.de. This selectivity was a key aspect of its therapeutic potential, aiming to achieve anxiolysis without the pronounced sedative effects often associated with less selective GABA-A receptor modulators.
The compound progressed into Phase I clinical trials to evaluate its pharmacodynamic effects and target engagement in humans. One notable study involved sixteen healthy male volunteers in a double-blind, randomized, 4-way crossover design, comparing single oral doses of this compound (10 mg and 40 mg) against 2 mg of lorazepam americanelements.comuni-freiburg.de. This study utilized validated central nervous system (CNS) test batteries, Neurocart and CogState, to assess various parameters including cognition, neurophysiologic function, psychomotor function, and subjective feelings americanelements.comuni-freiburg.de.
Detailed Research Findings: The Phase I study revealed several key pharmacodynamic outcomes:
Saccadic Peak Velocity (SPV): this compound induced dose-dependent effects on SPV, which were notably smaller than those observed with lorazepam. Specifically, this compound at 10 mg and 40 mg resulted in SPV changes of -22.6 deg/s and -50.0 deg/s, respectively, compared to -62.9 deg/s for lorazepam (P < 0.001) americanelements.comuni-freiburg.de.
Other Pharmacodynamic Parameters: The impacts of this compound on adaptive-tracking, body-sway, smooth-pursuit, and one-card-learning tests were statistically significant but considerably less pronounced than those of lorazepam americanelements.comuni-freiburg.de. The flatter slopes of regression lines for the ΔLog(Sway)-ΔSPV, ΔTracking-ΔSPV, and ΔSmooth-ΔSPV relations with this compound further underscored a distinct pharmacodynamic profile compared to lorazepam americanelements.comuni-freiburg.de.
Electroencephalography (EEG) Signature: this compound produced a distinct EEG signature compared to lorazepam americanelements.comuni-freiburg.de.
Anxiolytic Potential and Side Effect Profile: The SPV responses suggested potential concentration-related anxiolytic effects for this compound. Crucially, the smaller SPV-normalized effects on various non-SPV pharmacodynamic parameters indicated a more favorable side effect profile for this compound compared to lorazepam americanelements.comuni-freiburg.de. This pharmacodynamic profile was considered to align with the compound's pharmacological specificity and selectivity at the α2,3 GABA-A receptor subtypes americanelements.comuni-freiburg.de.
Receptor Occupancy: A positron emission tomography (PET) study confirmed the target engagement of AZD6280 at GABA-A receptors in humans. This study demonstrated that maximum receptor occupancy could be achieved with AZD6280 without inducing clear sedative effects or cognitive impairment guidetopharmacology.org. The plasma concentration required for 50% receptor occupancy (K_i,plasma) for AZD6280 was estimated to be 440 nmol/l guidetopharmacology.org.
Prolactin Levels: Administration of this compound led to significant increases in prolactin levels (19.8% for 10 mg and 32.8% for 40 mg compared to placebo), suggesting the involvement of α2 and/or α3 receptor subtypes in the GABAergic modulation of prolactin secretion americanelements.comnih.gov.
The following table summarizes the comparative pharmacodynamic effects of this compound and lorazepam from the Phase I study:
| Pharmacodynamic Parameter | This compound (10 mg) | This compound (40 mg) | Lorazepam (2 mg) |
| Saccadic Peak Velocity (SPV) (deg/s) | -22.6 | -50.0 | -62.9 |
| Adaptive-tracking | Smaller effect | Smaller effect | Significant effect |
| Body-sway | Smaller effect | Smaller effect | Significant effect |
| Smooth-pursuit | Smaller effect | Smaller effect | Significant effect |
| One-card-learning tests | Smaller effect | Smaller effect | Significant effect |
| EEG Signature | Distinct from Lorazepam | Distinct from Lorazepam | Characteristic |
| Prolactin Level Increase (% vs. placebo) | 19.8% | 32.8% | 42.0% |
Progression and Discontinuation of Clinical Development
Despite promising early pharmacodynamic data suggesting a favorable profile, the clinical development of this compound was halted by AstraZeneca. The compound had reached Phase I clinical trials, specifically for generalized anxiety disorders. This discontinuation occurred alongside other GABA-A receptor agonists or modulators that exhibited some potency at the α1 subunit.
Reasons for Discontinuation from an Academic Perspective (e.g., Efficacy Endpoints)
From an academic perspective, the discontinuation of drug development programs can stem from various factors, including a lack of demonstrated efficacy, insufficient superiority over existing therapies, strategic business decisions, or safety concerns. In the case of this compound, the primary stated reason for its discontinuation by the company was "rationalization of the company portfolio".
Advanced Research Methodologies Applied to Azd 6280
Neuroimaging Techniques (e.g., PET with [11C]flumazenil)
Positron Emission Tomography (PET) imaging, particularly with the radioligand [11C]flumazenil, has been instrumental in examining AZD-6280's GABA_A receptor occupancy in the human brain. guidetopharmacology.orgfishersci.cacenmed.comguidetopharmacology.org [11C]flumazenil is capable of visualizing GABA_A receptors containing α1-, α2-, α3-, or α5-subunits with similar sensitivity. guidetopharmacology.orgfishersci.cacenmed.com
In human studies, single oral doses of this compound (ranging from 5 to 40 mg) were administered to subjects, and PET data were obtained to assess receptor binding. fishersci.caguidetopharmacology.org The results demonstrated a dose-dependent and saturable reduction in [11C]flumazenil binding by this compound. guidetopharmacology.org Notably, high receptor occupancy, exceeding 60% for this compound, could be achieved without inducing overt sedative effects. idrblab.net
Mapping of GABAA Receptor α-Subunits in the Human Brain
Detailed mapping of the distribution of the six distinct GABA_A receptor α-subunits (α1–α6) in the human brain has historically been challenging due to the scarcity of α-subunit selective radioligands. guidetopharmacology.orgfishersci.ca this compound exhibits partial α-subunit selectivity in vitro, demonstrating high affinity for the α1-subunit (K_i of 0.5 nM) and lower affinity for the α2- and α3-subunits (K_i values of 21 and 31 nM, respectively). guidetopharmacology.orgfishersci.cacenmed.com Its affinity for α5-subunit containing GABA_A receptors is considerably lower (K_i of 1680 nM). guidetopharmacology.orgfishersci.ca
Table 1: In Vitro Affinity of this compound for GABAA Receptor α-Subunits
| GABAA Receptor α-Subunit | K_i (nM) guidetopharmacology.orgfishersci.cacenmed.com |
| α1 | 0.5 |
| α2 | 21 |
| α3 | 31 |
| α5 | 1680 |
Correlation with Gene Expression Data
To further understand the potential identity of the derived occupancy components, the maps of component-specific contributions were correlated with gene expression data for the relevant α-subunits. guidetopharmacology.orgfishersci.cafishersci.ca This analysis revealed a statistically significant positive correlation between all three components (C1, C2, and C3) and the expression of GABA_A receptor α-subunit genes (GABRA). fishersci.ca Specifically, C1 demonstrated the strongest correlation with GABRA1, C2 with GABRA2, and C3 with GABRA5. fishersci.ca
Table 2: Correlation between Occupancy Components and GABRA Gene Expression
| Occupancy Component | Foremost Correlated GABRA Gene fishersci.ca |
| C1 | GABRA1 |
| C2 | GABRA2 |
| C3 | GABRA5 |
Electrophysiological Assessments (e.g., EEG)
Electrophysiological assessments, such as electroencephalography (EEG), are crucial tools for diagnosing movement disorders and evaluating the efficacy of treatments. uni.lu In studies involving this compound, a distinct EEG signature was observed compared to that produced by lorazepam. cenmed.com Phase I clinical trials investigating the pharmacodynamic effects of this compound revealed a novel pattern of EEG changes, specifically a reduction in delta and theta bands. cenmed.comguidetopharmacology.orgidrblab.net Preclinical models further demonstrated that this compound, along with AZD-7325, induced a dose-dependent EEG spectral signature characterized by an elevation in beta/gamma-band power, which corresponded with their anxiolytic dose range. idrblab.netuni.lu
Computerized Cognitive Performance Assessments
Computerized cognitive performance assessments offer significant logistical and financial advantages over traditional paper-and-pencil neuropsychological tests. americanelements.com this compound's effects on the central nervous system were evaluated using two validated computerized test batteries, Neurocart and CogState, in a double-blind, randomized, 4-way crossover study involving 16 healthy male volunteers. cenmed.com These batteries were utilized to measure drug effects on various parameters, including cognition, neurophysiologic function, psychomotor function, and subjective feelings. cenmed.com
This compound was found to induce dose-dependent effects on saccadic peak velocity (SPV), although these effects were quantitatively smaller than those observed with lorazepam. cenmed.com While smaller, significant impacts were also noted on adaptive-tracking, body-sway, smooth-pursuit, and the one-card-learning tests, these impacts remained considerably less pronounced compared to lorazepam. cenmed.com The CogState Brief Battery, which includes the One Card Learning Test (OCL), has demonstrated sensitivity to cognitive changes and the effects of experimental drugs. americanelements.comnih.gov The use of computerized cognitive assessments also contributes to reduced error variance and increased reliability in research findings. americanelements.com
Radiolabeling for Metabolic and Distribution Studies (e.g., 14C-labeling)
Radiolabeling, particularly with carbon-14 (B1195169) (14C), is an indispensable technique for obtaining comprehensive, reliable, and direct quantitative information on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov The utility of 14C labeling in projects involving compounds like this compound has been highlighted for its role in determining the metabolism and quantifying metabolites. nih.govnih.gov
14C is often favored over tritium (B154650) (3H) for radiolabeling due to its greater stability against cleavage and the reusability of phosphor plates for 14C imaging. nih.gov This technique enables researchers to trace drug molecules within biological systems with high sensitivity and precision, even at low concentrations. uni-freiburg.de As a gold standard in ADME studies, 14C radiolabeling is crucial for elucidating complex metabolic pathways, benefiting from its relatively long half-life of approximately 5,730 years. uni-freiburg.de Quantitative whole-body autoradiography (QWBA) studies, which can be conducted with 14C-labeled compounds, are capable of detecting covalent adducts in vivo. nih.gov
Bioinformatics and Computational Modeling (e.g., Homology Modeling, Molecular Docking)
Bioinformatics and computational modeling play a vital role in modern drug discovery and development by enabling the organization and analysis of complex biological data. Computational biology specifically utilizes computer-based approaches to study intricate organic systems, including genetic sequences and protein folding mechanisms.
Challenges and Future Directions in Azd 6280 Research
Understanding Selectivity and Off-Target Effects
AZD-6280 was designed to preferentially enhance the action of GABA at α2 and α3 subunit-containing GABAA receptors, with the goal of achieving anxiolytic effects without the sedative and cognitive-impairing side effects associated with non-selective benzodiazepines that also act on α1 and α5 subunits. nih.govresearchgate.net
Key Research Findings on Selectivity:
In Vitro Efficacy: Studies have demonstrated that this compound has a higher in vitro efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes. nih.govresearchgate.net
Pharmacodynamic Profile: A clinical study in healthy male volunteers compared the effects of this compound with lorazepam, a non-selective benzodiazepine (B76468). The results showed that this compound induced dose-dependent effects on saccadic peak velocity (SPV), a potential marker for anxiolytic activity, that were smaller than those of lorazepam. nih.govresearchgate.net Crucially, the impact of this compound on other measures such as adaptive tracking, body sway, and smooth pursuit was significantly less than that of lorazepam, suggesting a more favorable side-effect profile. nih.govresearchgate.net This pharmacodynamic profile aligns with the intended pharmacological specificity and selectivity of the compound for the α2 and α3 GABAA receptor subtypes. nih.govresearchgate.net
Despite its selectivity for certain GABAA receptor subtypes, a comprehensive understanding of its potential off-target effects at other molecular targets remains a critical area for future investigation. Broader preclinical off-target screening would be necessary to fully characterize its safety profile.
Table 1: Comparative Pharmacodynamic Effects of this compound and Lorazepam
| Pharmacodynamic Parameter | This compound (10 mg) | This compound (40 mg) | Lorazepam (2 mg) |
|---|---|---|---|
| Saccadic Peak Velocity (SPV) (deg/s) | -22.6 | -50.0 | -62.9 |
| Adaptive Tracking | Significant but much smaller than lorazepam | Significant but much smaller than lorazepam | Significant effect |
| Body Sway | Significant but much smaller than lorazepam | Significant but much smaller than lorazepam | Significant effect |
| Smooth Pursuit | Significant but much smaller than lorazepam | Significant but much smaller than lorazepam | Significant effect |
| One-Card-Learning Test | Significant but much smaller than lorazepam | Significant but much smaller than lorazepam | Significant effect |
Data from a double-blind, randomized, 4-way crossover study in 16 healthy males. nih.govresearchgate.net
Identification of Predictive Biomarkers for Therapeutic Response
A significant hurdle in the clinical development of this compound and other CNS drugs is the heterogeneity of patient responses. The identification of predictive biomarkers is crucial for selecting patients who are most likely to benefit from the treatment, thereby improving clinical trial outcomes and personalizing medicine. For this compound, no specific predictive biomarkers for therapeutic response have been identified.
Future research in this area could focus on:
Genetic Markers: Investigating polymorphisms in the genes encoding the α2 and α3 subunits of the GABAA receptor (GABRA2 and GABRA3) could reveal genetic predispositions to a better or poorer response to this compound.
Neuroimaging Biomarkers: Utilizing techniques like functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) to assess baseline brain activity or receptor density in specific neural circuits implicated in anxiety could help predict treatment outcomes.
Electrophysiological Biomarkers: Electroencephalography (EEG) has shown promise in identifying signatures associated with the modulation of specific GABAA receptor subtypes. physiology.orgbiorxiv.org Further exploration of EEG biomarkers could provide a non-invasive tool to predict and monitor the response to α2/3-selective modulators.
Mechanisms of Potential Drug Resistance or Tolerance Development
The long-term use of benzodiazepines is often limited by the development of tolerance to their therapeutic effects, particularly their sedative and anticonvulsant actions. researchgate.netnih.gov This tolerance is thought to be mediated by neuroadaptive changes, including alterations in GABAA receptor subunit expression and uncoupling of the allosteric modulation. researchgate.netnih.govresearchgate.net
While there is no convincing evidence that tolerance develops to the anxiolytic effects of benzodiazepines, or with α subunit subtype-selective compounds, the potential for tolerance development with chronic use of a selective modulator like this compound remains an important consideration. researchgate.netnih.gov The mechanisms could involve:
Receptor Downregulation or Subunit Switching: Chronic stimulation of α2/3-containing receptors could potentially lead to their downregulation or a compensatory change in the expression of other GABAA receptor subunits.
Receptor Uncoupling: Similar to non-selective benzodiazepines, long-term exposure to this compound might lead to a state where the binding of the drug no longer efficiently enhances the effect of GABA. nih.gov
Future research should include long-term preclinical studies to investigate the potential for tolerance development with α2/3-selective modulators and to elucidate the underlying molecular mechanisms.
Exploration of Combination Therapies
Given that this compound's clinical development was halted due to insufficient efficacy as a monotherapy for generalized anxiety disorder, exploring its potential in combination with other therapeutic agents is a logical next step. astrazenecaclinicaltrials.com Combination therapies could offer synergistic effects or address different facets of a complex disorder.
Potential combination strategies for a selective modulator like this compound could include:
Combination with SSRIs or SNRIs: Combining a GABAergic modulator with a serotonergic or noradrenergic agent could provide a multi-pronged approach to treating anxiety disorders, potentially leading to enhanced efficacy or a faster onset of action.
Adjunctive therapy in other disorders: Exploring the use of this compound as an add-on therapy in conditions where GABAergic dysfunction is implicated, but where a different primary treatment is the standard of care.
Systematic preclinical and clinical studies are needed to evaluate the efficacy and safety of any potential combination therapies involving this compound or other α2/3-selective modulators.
Re-evaluation of Therapeutic Potential in Other Indications
The selective modulation of α2/3-containing GABAA receptors may have therapeutic utility beyond generalized anxiety disorder. The distribution and function of these receptor subtypes in different brain regions suggest potential applications in other neurological and psychiatric conditions.
Indications for re-evaluation could include:
Epilepsy: GABAA receptors are a well-established target for antiepileptic drugs. The development of subtype-selective modulators that are devoid of sedative effects could offer a significant advantage in the chronic treatment of epilepsy. nih.gov Preclinical studies with other α2/3-selective modulators have shown anticonvulsant effects. nih.gov
Neuropathic Pain: There is growing evidence for the role of GABAergic signaling in pain modulation. Selective modulation of α2/3 subunits, which are expressed in pain pathways, could offer a novel approach to treating neuropathic pain with a reduced side-effect profile compared to non-selective GABAergic drugs. mypcnow.orgclinician.comnih.gov
Other Anxiety-Related Disorders: While it showed insufficient efficacy in generalized anxiety disorder, its potential in other conditions such as panic disorder or social anxiety disorder, which may have distinct underlying neurobiology, could be explored.
Further preclinical research is warranted to investigate the efficacy of this compound in animal models of these and other CNS disorders.
Novel Methodological Approaches for GABAA Receptor Modulator Research
Advancements in research methodologies are crucial for overcoming the challenges in the development of selective GABAA receptor modulators.
Table 2: Novel Methodologies in GABAA Receptor Research
| Methodology | Application | Potential Impact on this compound Research |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity at specific GABAA receptor subtypes. ccspublishing.org.cn | Identification of new, more potent, or selective α2/3 modulators. |
| Cryo-Electron Microscopy (Cryo-EM) | Provide high-resolution structural information of GABAA receptors bound to modulators. | Understanding the precise binding site and mechanism of action of this compound, facilitating the design of improved molecules. |
| Computational Modeling and Simulation | Predict binding affinities, allosteric effects, and potential off-target interactions of novel compounds. nih.govresearchgate.netresearchgate.netuaeu.ac.ae | Rational design of next-generation α2/3-selective modulators with optimized properties. |
| In Vivo Receptor Occupancy Studies | Use techniques like PET imaging to measure the extent and duration of target engagement in the brain. researchgate.net | Correlating drug exposure and receptor occupancy with pharmacodynamic effects and clinical outcomes. |
| Advanced Electrophysiology | Detailed characterization of the functional effects of modulators on different GABAA receptor subtypes in native neurons. | A deeper understanding of how this compound alters neuronal signaling in specific brain circuits. |
The application of these and other emerging technologies will be instrumental in guiding the future development of selective GABAA receptor modulators, potentially leading to the successful introduction of novel therapies for a range of neurological and psychiatric disorders.
Q & A
Q. What is the primary mechanism of action of AZD-6280, and how does its selectivity for GABA_A receptor subtypes influence experimental design?
this compound is a selective modulator of GABA_A receptors containing α2/3 subunits, which are implicated in anxiolytic effects without sedative side effects. To study this selectivity, researchers should employ radioligand binding assays (e.g., using [³H]-flumazenil) and electrophysiological recordings in recombinant receptor systems expressing α1-, α2-, α3-, or α5-subunits. Experimental controls must include non-selective GABA_A modulators (e.g., diazepam) to benchmark subtype specificity. Dose-response curves should quantify EC₅₀ values for α2/3 vs. other subtypes .
Q. What in vivo models are most appropriate for evaluating the anxiolytic efficacy of this compound?
Preclinical studies should use validated behavioral paradigms such as the elevated plus maze, open field test, or fear-conditioning models. Methodological considerations include:
- Standardizing environmental variables (light, noise) to reduce confounding stress responses.
- Implementing blinded dosing protocols to avoid observer bias.
- Comparing this compound to established anxiolytics (e.g., benzodiazepines) to contextualize efficacy .
Q. How do pharmacokinetic properties of this compound impact dosing regimens in chronic anxiety studies?
Pharmacokinetic (PK) parameters such as bioavailability, half-life, and blood-brain barrier penetration must be characterized via LC-MS/MS plasma analysis and cerebrospinal fluid sampling in rodent models. Chronic dosing studies require staggered administration schedules to avoid tolerance, with endpoints aligned to steady-state plasma concentrations .
Advanced Research Questions
Q. How can contradictory findings in this compound efficacy across species (e.g., rodents vs. primates) be resolved?
Discrepancies may arise from interspecies differences in receptor subunit expression or metabolic pathways. Researchers should:
Q. What experimental strategies can isolate α2/3-mediated effects of this compound from off-target activity in complex systems?
To minimize off-target confounding:
- Combine knockout models (e.g., α2-subunit-deficient mice) with this compound treatment to isolate receptor-specific effects.
- Employ silencing RNA (siRNA) in in vitro neuronal cultures to suppress non-target subunits.
- Use functional MRI (fMRI) to map brain region-specific activation patterns post-administration .
Q. What statistical approaches are optimal for analyzing dose-dependent behavioral data in this compound studies?
- Apply mixed-effects models to account for intra-subject variability in repeated-measures designs.
- Use non-parametric tests (e.g., Mann-Whitney U) for skewed data in small-sample preclinical trials.
- Incorporate Bayesian hierarchical modeling to integrate historical data and improve power in underpowered cohorts .
Q. How should researchers design studies to address this compound’s lack of clinical development despite preclinical promise?
Focus on identifying translational gaps:
- Perform meta-analyses of preclinical data to quantify effect sizes and reproducibility.
- Investigate toxicology profiles using human-derived neuronal cultures (e.g., iPSC models) to predict safety.
- Propose proof-of-concept trials with adaptive designs to optimize dosing in early-phase human studies .
Methodological Considerations Table
Future Research Directions
- Mechanistic Depth : Explore this compound’s interaction with auxiliary proteins (e.g., GABARAP) that modulate receptor trafficking .
- Clinical Translation : Develop biomarkers (e.g., PET ligands for α2/3 subunits) to bridge preclinical and human studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
